

# Application Notes and Protocols for MacMillan Catalysts in Organic Synthesis

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## Compound of Interest

Compound Name: *Imidazolidin-4-one*

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This document provides detailed application notes and protocols for the use of MacMillan catalysts in key organic transformations. MacMillan catalysts are a class of chiral secondary amines that act as powerful organocatalysts, enabling a wide range of enantioselective reactions.<sup>[1]</sup> Developed by Professor David MacMillan and his research group, these catalysts operate through the formation of transient iminium or enamine intermediates, activating substrates towards nucleophilic attack in a stereocontrolled manner.<sup>[2][3]</sup> Their operational simplicity, stability to air and moisture, and metal-free nature make them highly attractive for both academic research and industrial applications.<sup>[4]</sup>

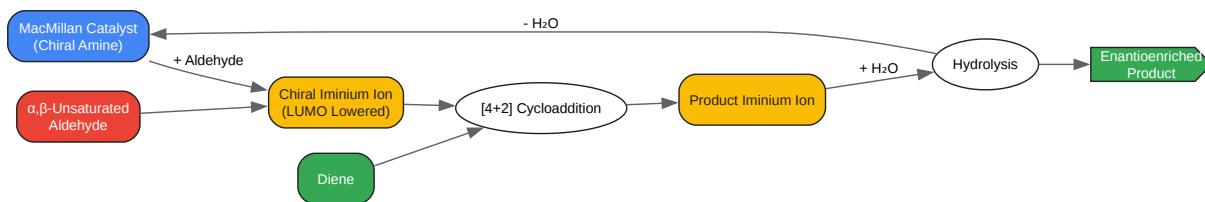
This guide will focus on three cornerstone applications: the Diels-Alder reaction, the Friedel-Crafts alkylation, and the innovative synergistic use with photoredox catalysis for the  $\alpha$ -alkylation of aldehydes.

## Enantioselective Organocatalytic Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. MacMillan's first-generation imidazolidinone catalyst provides a highly effective means to achieve this transformation with excellent enantioselectivity.<sup>[5][6]</sup>

## Catalytic Cycle: Iminium Catalysis

The catalytic cycle begins with the rapid and reversible condensation of the chiral imidazolidinone catalyst with an  $\alpha,\beta$ -unsaturated aldehyde to form a chiral iminium ion. This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy than the starting aldehyde, thus activating the dienophile for reaction with a diene.[3] The bulky substituent on the catalyst directs the diene to attack one face of the dienophile, establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantioenriched Diels-Alder adduct.[5]



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Caption: Catalytic cycle for the MacMillan catalyst-mediated Diels-Alder reaction.

## Data Presentation

Entry	Dienophile	Diene	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	exo:endo	ee (%) (exo/endo)
1	Cinnamaldehyde	Cyclopentadiene	5	CH <sub>3</sub> OH/H <sub>2</sub> O (95:5)	6	99	1:1.3	93/91
2	Crotonaldehyde	Cyclopentadiene	5	CH <sub>3</sub> OH/H <sub>2</sub> O (95:5)	10	83	1.2:1	92/95
3	Acrolein	Cyclohexadiene	10	CH <sub>2</sub> Cl <sub>2</sub>	48	82	1:14	94 (endo)
4	Cinnamaldehyde	1,3-Diphenylisobenzofuran	10	THF	48	75	35:1	96 (exo)

Data sourced from Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). J. Am. Chem. Soc., 122(17), 4243–4244.[\[5\]](#)

## Experimental Protocol: Diels-Alder Reaction

Materials:

- (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan first-generation catalyst)
- Dienophile (e.g., cinnamaldehyde)
- Diene (e.g., cyclopentadiene, freshly cracked)
- Methanol/Water (95:5 v/v)
- Standard laboratory glassware

- Magnetic stirrer

Procedure:

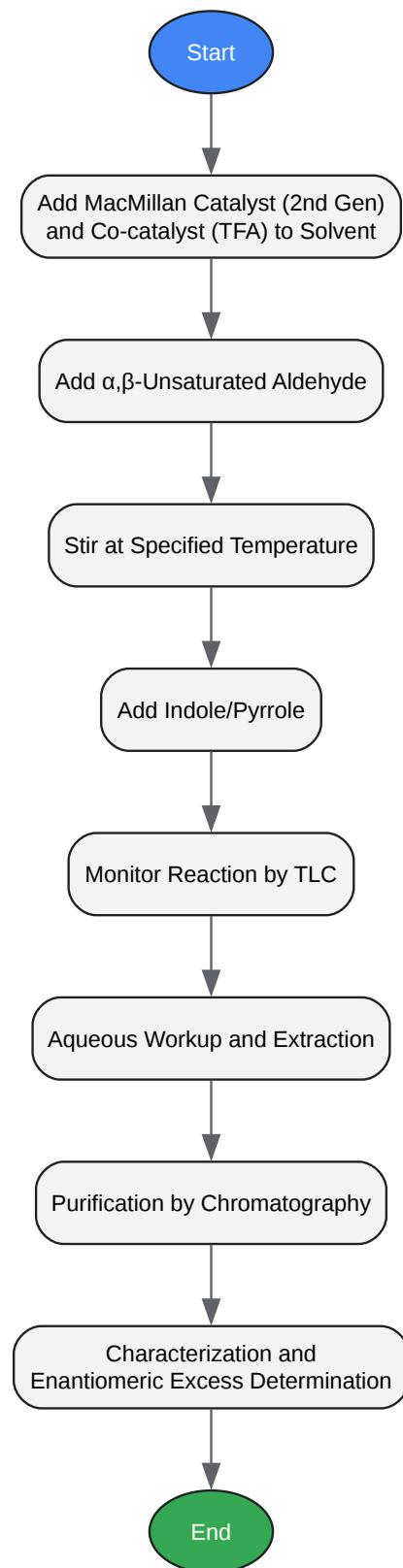
- To a round-bottom flask equipped with a magnetic stir bar, add the MacMillan catalyst (5-10 mol%).
- Add the solvent mixture (e.g., CH<sub>3</sub>OH/H<sub>2</sub>O, 95:5) to dissolve the catalyst.
- Add the dienophile (1.0 equiv) to the solution and stir for 5 minutes.
- Add the diene (3.0 equiv) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
- Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC analysis.

## Enantioselective Organocatalytic Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds between aromatic rings and alkylating agents. The MacMillan second-generation imidazolidinone catalyst has proven to be highly effective for the enantioselective conjugate addition of electron-rich aromatics, such as indoles and pyrroles, to  $\alpha,\beta$ -unsaturated aldehydes.<sup>[7][8]</sup>

## Experimental Workflow

The workflow for the Friedel-Crafts alkylation is straightforward, involving the sequential addition of reagents to a reaction vessel. The use of a co-catalyst, typically a Brønsted acid like trifluoroacetic acid (TFA), is often crucial for efficient iminium ion formation and catalyst turnover.<sup>[7]</sup>



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Caption: Experimental workflow for the enantioselective Friedel-Crafts alkylation.

## Data Presentation

Entry	Indole/ Pyrrole	Aldehyde	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	N-Methylindole	Crotonaldehyde	20	CH <sub>2</sub> Cl <sub>2</sub> / i-PrOH (85:15)	-55	20	81	92
2	Indole	Crotonaldehyde	20	CH <sub>2</sub> Cl <sub>2</sub> / i-PrOH (85:15)	-50	24	85	90
3	N-Methylindole	Cinnamaldehyde	20	CH <sub>2</sub> Cl <sub>2</sub> / i-PrOH (85:15)	-55	24	74	90
4	5-Methoxyindole	Crotonaldehyde	20	CH <sub>2</sub> Cl <sub>2</sub> / i-PrOH (85:15)	-60	24	97	94

Data sourced from Austin, J. F., & MacMillan, D. W. C. (2002). J. Am. Chem. Soc., 124(40), 1172–1173 and Paras, N. A., & MacMillan, D. W. C. (2001). J. Am. Chem. Soc., 123(18), 4370–4371.[7]

## Experimental Protocol: Friedel-Crafts Alkylation of Indoles

Materials:

- (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan second-generation catalyst)
- Trifluoroacetic acid (TFA)
- Indole or substituted indole
- $\alpha,\beta$ -Unsaturated aldehyde (e.g., crotonaldehyde)

- Dichloromethane/Isopropanol (85:15 v/v)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer and cooling bath

**Procedure:**

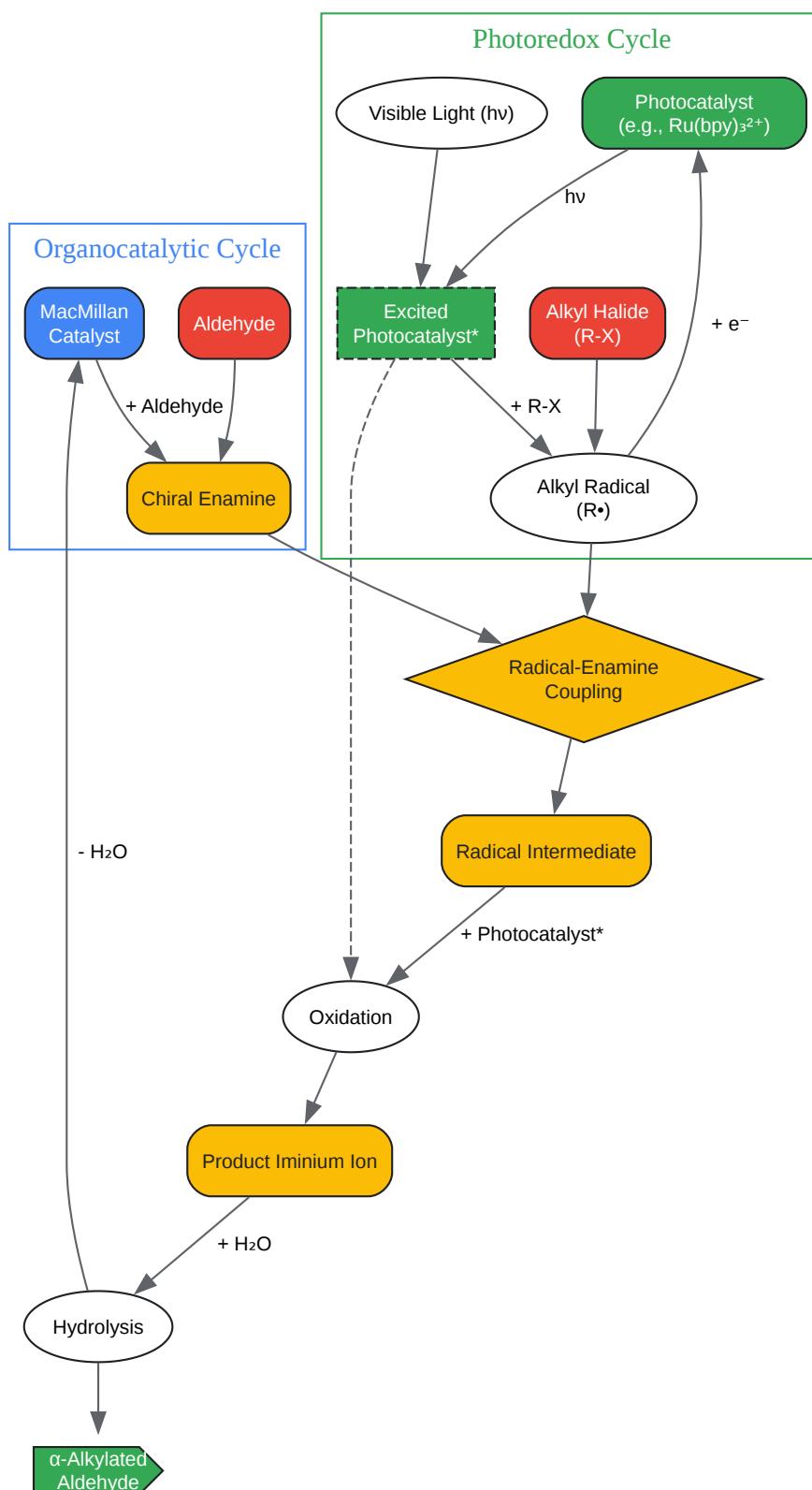
- To a flame-dried, round-bottom flask under an inert atmosphere, add the MacMillan catalyst (20 mol%) and the solvent ( $\text{CH}_2\text{Cl}_2$ /i-PrOH).
- Cool the mixture to the desired temperature (e.g., -55 °C).
- Add trifluoroacetic acid (20 mol%) and stir for 5 minutes.
- Add the  $\alpha,\beta$ -unsaturated aldehyde (1.2 equiv) dropwise.
- After stirring for 10 minutes, add the indole (1.0 equiv) in one portion.
- Stir the reaction at the specified temperature, monitoring by TLC.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature and extract with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography.
- Determine the enantiomeric excess by chiral HPLC analysis.

# Synergistic Photoredox and Organocatalysis: Enantioselective $\alpha$ -Alkylation of Aldehydes

A groundbreaking advancement in the use of MacMillan catalysts is their synergistic combination with photoredox catalysis. This dual catalytic system enables the enantioselective  $\alpha$ -alkylation of aldehydes with alkyl halides, a previously challenging transformation.[9][10]

## Synergistic Catalytic Pathway

This process involves two interwoven catalytic cycles. The organocatalytic cycle generates a chiral enamine from the aldehyde and the MacMillan catalyst. Concurrently, the photoredox cycle, typically involving a ruthenium or iridium complex, is initiated by visible light. The excited photocatalyst reduces the alkyl halide to generate a nucleophilic radical. This radical is then intercepted by the chiral enamine in a highly stereoselective manner. The resulting radical intermediate is oxidized by the photocatalyst to form an iminium ion, which then hydrolyzes to release the  $\alpha$ -alkylated aldehyde product and regenerate the organocatalyst.[11]

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Caption: Synergistic pathway for photoredox-mediated  $\alpha$ -alkylation of aldehydes.

## Data Presentation

Entry	Aldehyd e	Alkyl Bromide	Organocatalyst (mol%)	Photocatalyst (mol%)	Time (h)	Yield (%)	ee (%)
1	Octanal	Diethyl bromomalonate	20	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (0.5)	12	81	96
2	Cyclohexanecarboxaldehyde	Ethyl 2-bromo-2-methylpropionate	20	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (0.5)	12	70	99
3	3-Phenylpropanal	Bromoacetetonitrile	20	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (1.0)	24	90	95
4	Butanal	Ethyl bromoacetate	20	Ru(bpy) <sub>3</sub> Cl <sub>2</sub> (0.5)	12	75	90

Data sourced from Nicewicz, D. A., & MacMillan, D. W. C. (2008). *Science*, 322(5898), 77–80 and Welin, E. R., et al. (2015). *Angewandte Chemie International Edition*, 54(33), 9668–9672. [9][12]

## Experimental Protocol: Enantioselective $\alpha$ -Alkylation of Aldehydes

### Materials:

- (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (or related second-generation catalyst)
- [Ru(bpy)<sub>3</sub>]Cl<sub>2</sub> or other suitable photocatalyst
- Aldehyde

- Alkyl bromide
- 2,6-Lutidine
- Dimethylformamide (DMF), anhydrous
- Visible light source (e.g., household 15-26W compact fluorescent lamp)
- Standard laboratory glassware, Schlenk flasks, or vials
- Magnetic stirrer

**Procedure:**

- To an oven-dried vial equipped with a magnetic stir bar, add the organocatalyst (20 mol%), photocatalyst (0.5-1.0 mol%), and the alkyl bromide (1.2 equiv).
- Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon).
- Add anhydrous DMF via syringe, followed by 2,6-lutidine (1.5 equiv) and the aldehyde (1.0 equiv).
- Place the reaction vial approximately 5-10 cm from a visible light source and stir vigorously.
- Monitor the reaction by GC-MS or LC-MS.
- Upon completion, dilute the reaction mixture with diethyl ether and wash with water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography.
- Determine the enantiomeric excess by chiral HPLC or SFC analysis.

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